![molecular formula C27H22F3N5O2S2 B3017356 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 896677-80-8](/img/structure/B3017356.png)
2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide" is a complex molecule that appears to be related to a class of compounds with potential antimicrobial properties. The structure suggests the presence of several heterocyclic components, such as a 1,2,4-triazole ring and a benzo[d]thiazole moiety, which are often seen in pharmacologically active compounds.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a series of 2-(6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b]-2-aryloxymethyl-1,2,4-triazol-5-yl)-Narylacetamides were synthesized by condensing 5-aryloxymethyl-4H-1,2,4-triazole-3-thiol with various substituted N-phenyl-maleimides in acetic acid media . This method could potentially be adapted for the synthesis of the compound by modifying the substituents on the phenyl ring and the thiazole moiety.
Molecular Structure Analysis
The molecular structure of the compound includes a 1,2,4-triazole ring, which is known for its versatility in medicinal chemistry due to its resemblance to the peptide bond and its ability to mimic various biologically active molecules. The benzo[d]thiazole moiety is another important pharmacophore, often associated with antimicrobial activity. The presence of a trifluoromethyl group could suggest increased lipophilicity and potential for interaction with hydrophobic pockets within biological targets.
Chemical Reactions Analysis
While specific chemical reactions of the compound have not been detailed, compounds with similar structures have been shown to possess reactivity due to the presence of the thiazole and triazole rings. These heterocycles can participate in various chemical reactions, potentially leading to the formation of new bonds or the modification of existing ones, which can be exploited in the design of new drugs or the improvement of existing ones.
Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would likely include moderate solubility in organic solvents due to the presence of aromatic rings and heteroatoms. The compound's stability, melting point, and other physicochemical properties would be influenced by the specific functional groups present. The trifluoromethyl group could increase the compound's lipophilicity, potentially affecting its absorption and distribution in biological systems.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research efforts have led to the synthesis of various thiazolidinone and triazole derivatives, aiming to explore their structural properties and potential biological activities. For example, a study by Baviskar et al. (2013) focused on synthesizing a series of thiazolidin-4-one derivatives to evaluate their antimicrobial activity, highlighting the significance of structural analysis in medicinal chemistry (Bhushan A. Baviskar, S. S. Khadabadi, S. Deore, 2013). Similarly, the synthesis of 5-methyl-4-phenyl thiazole derivatives as anticancer agents by Evren et al. (2019) showcases the importance of structural elucidation, including 1H-NMR, 13C-NMR, and LC-MS/MS spectral data, in understanding the compound's potential for medical applications (A. Evren, L. Yurttaş, Busra Eksellı, Gülşen Akalın-Çiftçi, 2019).
Antimicrobial Applications
The quest for novel antimicrobial agents has led to the exploration of thiazole and triazole-based compounds. For instance, compounds synthesized by Liao et al. (2017) demonstrated promising antimicrobial activity against plant fungi and bacteria, contributing to the development of new antibacterial agents with enhanced efficacy (G. Liao, Xia Zhou, W. Xiao, Yan Xie, Linhong Jin, 2017). This research emphasizes the potential of thiazole and triazole derivatives in addressing the challenge of microbial resistance.
Anticancer Research
The investigation into the anticancer properties of thiazole and triazole derivatives has yielded significant insights. The work by Lesyk et al. (2007) on new 5-substituted thiazolo[3,2-b][1,2,4]triazol-6-ones revealed their potent anticancer activity against a variety of cancer cell lines, including renal cancer and leukemia (Roman Lesyk, Olena Vladzimirska, Serhiy Holota, Lucjusz Zaprutko, Andrzej Gzella, 2007). This study underscores the importance of structural innovation in the development of new therapeutic agents for cancer treatment.
Propriétés
IUPAC Name |
2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22F3N5O2S2/c28-27(29,30)19-10-4-5-11-20(19)31-24(36)17-38-25-33-32-23(34(25)15-14-18-8-2-1-3-9-18)16-35-21-12-6-7-13-22(21)39-26(35)37/h1-13H,14-17H2,(H,31,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTLXRQRKPOJMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=NN=C2SCC(=O)NC3=CC=CC=C3C(F)(F)F)CN4C5=CC=CC=C5SC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22F3N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

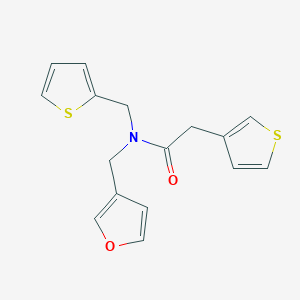
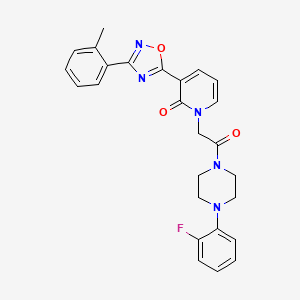


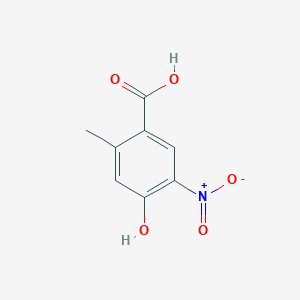
![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B3017281.png)
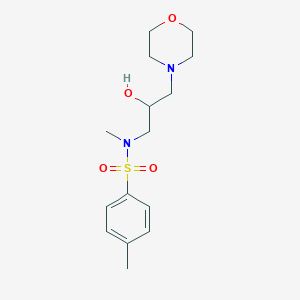


![3-(3-chlorophenyl)-1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![(Z)-4-(tert-butyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3017291.png)

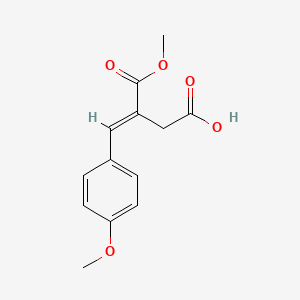
![N-(3-chloro-4-fluorophenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B3017296.png)